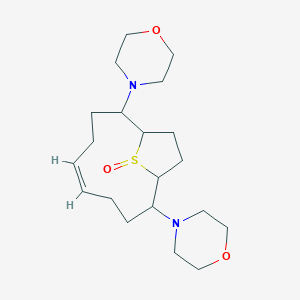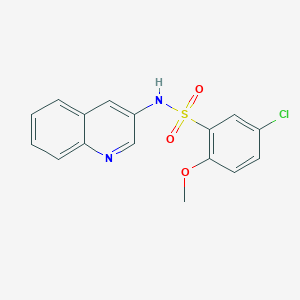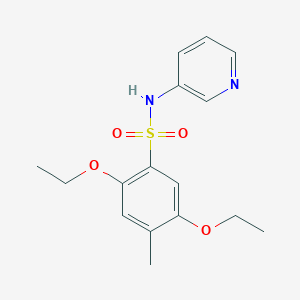
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester, also known as ethyl pyruvate (EP), is an ester derivative of pyruvic acid. EP has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anti-apoptotic properties.
Mecanismo De Acción
EP exerts its therapeutic effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. EP also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, EP modulates the expression of genes involved in apoptosis and cell proliferation, leading to improved cell survival.
Biochemical and Physiological Effects
EP has been shown to have a number of biochemical and physiological effects. It reduces oxidative stress and inflammation, improves mitochondrial function, and protects against apoptosis. EP also has neuroprotective effects, reducing brain damage and improving cognitive function. In sepsis, EP has been shown to improve survival rates and reduce organ damage. In organ transplantation, EP has been shown to reduce ischemia-reperfusion injury and improve graft survival. In cancer, EP has been shown to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EP has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. EP is also stable under a wide range of conditions, making it suitable for use in various assays. However, EP has some limitations, including its potential to interfere with certain assays and its limited solubility in aqueous solutions.
Direcciones Futuras
EP has shown great promise as a potential therapeutic agent in various fields of medicine. Future research should focus on further elucidating the mechanisms of action of EP and exploring its potential therapeutic applications. EP may also be used as a tool for studying cellular metabolism and mitochondrial function. Additionally, the development of novel EP derivatives may lead to improved therapeutic efficacy and reduced toxicity.
Métodos De Síntesis
EP can be synthesized by esterification of pyruvic acid with ethanol in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for 4-6 hours. The resulting product is purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
EP has been studied for its potential therapeutic applications in various fields of medicine, including neuroprotection, sepsis, organ transplantation, and cancer. EP has been shown to reduce inflammation and oxidative stress, protect against apoptosis, and improve mitochondrial function.
Propiedades
Número CAS |
172820-60-9 |
|---|---|
Fórmula molecular |
C41H61N9O7S2 |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
ethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C2H6O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-3/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3H,2H2,1H3 |
Clave InChI |
QJWQYOHBMUQHGZ-UHFFFAOYSA-N |
SMILES |
CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Sinónimos |
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)

